8-Bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione
Overview
Description
8-Bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is often referred to as BPP-2 and has been found to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Unusual Reaction with Trisamine
The compound reacts unusually with trisamine in dimethylformamide (DMF), leading to 8-dimethylamino-substituted products instead of expected ones. This reaction highlights the potential for exploring unique chemical behaviors and reaction pathways involving 8-Bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione (Khaliullin & Shabalina, 2020).
Synthesis and Pharmacological Evaluation
A study synthesized 8-aminoalkyl derivatives of purine-2,6-dione with various substituents, examining their affinity for 5-HT receptors. The derivatives showed promising psychotropic activity, indicating the use of this compound in the design of new psychotropic drugs (Chłoń-Rzepa et al., 2013).
Analgesic Activity of Derivatives
New derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with various moieties exhibited significant analgesic and anti-inflammatory effects, demonstrating the compound's utility in developing new analgesic agents (Zygmunt et al., 2015).
Intermolecular Interactions in Material Design
A quantitative investigation into the intermolecular interactions in a xanthine derivative, a related compound, suggests potential applications in designing new materials. These findings could be extrapolated to this compound for materials science applications (Shukla et al., 2020).
properties
IUPAC Name |
8-bromo-1,3-dimethyl-7-phenacylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O3/c1-18-12-11(13(22)19(2)15(18)23)20(14(16)17-12)8-10(21)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJGMEXOOHWBCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325872 | |
Record name | 8-bromo-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19977-29-8 | |
Record name | NSC521014 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-bromo-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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